4-(4-Bromobutoxy)benzonitrile
Description
4-(4-Bromobutoxy)benzonitrile is an organobromine compound featuring a benzonitrile core substituted with a 4-bromobutoxy group. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of 286.13 g/mol (calculated from ESI-MS m/z 425.9 [M + H]⁺, accounting for isotopic patterns) . The compound is synthesized via nucleophilic substitution, where 2-hydroxybenzonitrile derivatives react with 1,4-dibromobutane in the presence of a base such as K₂CO₃, yielding 80% of the product as a yellow crystalline solid . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of anti-cholestasis agents and protease inhibitors .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-(4-bromobutoxy)benzonitrile |
InChI |
InChI=1S/C11H12BrNO/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2 |
InChI Key |
NMWBNGDOAVKIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Alkoxy Chains
The length and halogenation of the alkoxy chain significantly influence physicochemical properties and reactivity. Key examples include:
- Halogen Position: Bromine at the terminal position (as in 4-bromobutoxy) improves leaving-group ability in substitution reactions compared to non-halogenated analogs .
Substituent Modifications on the Aromatic Ring
Variations in aromatic substituents alter electronic properties and biological activity:
- Electron-Withdrawing Groups: The formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile increases polarity and reactivity, making it suitable for condensation reactions in drug synthesis .
- Steric Effects : Bulky substituents like the trans-4-pentylcyclohexyl group enhance thermal stability, favoring applications in materials science .
Research Findings and Trends
- Synthetic Efficiency : The 80% yield of this compound is comparable to other bromoalkoxybenzonitriles, suggesting optimized reaction conditions for such substitutions .
- Thermal Stability : Crystallographic studies of 4-(Dodecyloxy)benzonitrile reveal bond distances (C–C: 1.445 Å, C≡N: 1.157 Å) consistent across benzonitrile derivatives, indicating structural robustness despite substituent variations .
- Market Trends : Brominated benzonitriles are increasingly used in agrochemicals, driven by their versatility in cross-coupling reactions .
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